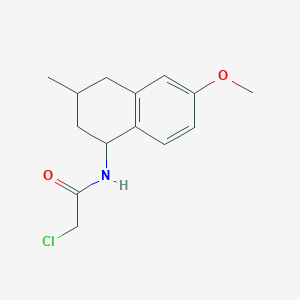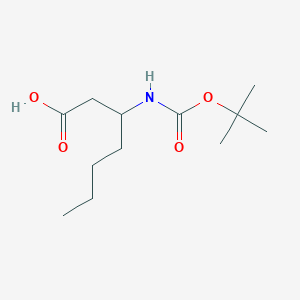![molecular formula C13H11BClFO3 B2585399 [3-(苄氧基)-5-氯-4-氟苯基]硼酸 CAS No. 2096340-14-4](/img/structure/B2585399.png)
[3-(苄氧基)-5-氯-4-氟苯基]硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The molecular formula of this compound is C13H11BClFO3.
科学研究应用
Chemistry:
Catalysis: [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Biosensors: It is utilized in the design of biosensors for detecting various analytes, including glucose and other small molecules.
Medicine:
Drug Development: [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry:
Agriculture: The compound is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Electronics: It is employed in the production of electronic materials, including semiconductors and conductive polymers.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The mode of action of [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid is likely related to its ability to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid, with a halide or pseudohalide under the action of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of pharmaceuticals . The products of these reactions can influence various biochemical pathways depending on their structure and function.
Pharmacokinetics
The physicochemical properties of boronic acids, such as their stability and solubility, can influence their pharmacokinetic behavior .
Result of Action
The products of the suzuki-miyaura cross-coupling reaction, in which this compound participates, can have various effects depending on their structure and function .
Action Environment
The action, efficacy, and stability of [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the reaction conditions, including the temperature, the presence of a base, and the choice of solvent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions:
Oxidation: [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenylboronic acids.
相似化合物的比较
Phenylboronic Acid: Lacks the benzyloxy, chlorine, and fluorine substituents, making it less versatile in certain applications.
4-Benzyloxy-3-chlorophenylboronic Acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and binding properties.
3-(Benzyloxy)-4-methoxyphenylboronic Acid: Contains a methoxy group instead of a chlorine and fluorine, altering its chemical behavior.
Uniqueness:
- The presence of both chlorine and fluorine atoms in [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid enhances its reactivity and allows for more diverse chemical transformations.
- The benzyloxy group provides additional stability and functionalization options, making it a valuable compound in synthetic chemistry and material science.
属性
IUPAC Name |
(3-chloro-4-fluoro-5-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(13(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLHRCGDOSEYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2585318.png)
![2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2585319.png)
![4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine](/img/structure/B2585320.png)

![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)
![2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2585324.png)
![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2585326.png)
![1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2585327.png)
![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585329.png)



![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2585338.png)
